molecular formula C18H16N2O5 B2655463 2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 318513-51-8

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2655463
CAS No.: 318513-51-8
M. Wt: 340.335
InChI Key: LKABHXKWOPAOBJ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is an organic compound that features a benzamide core substituted with dimethoxy groups and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with 2-methyl-1,3-dioxoisoindoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The isoindolinone moiety can interact with proteins and nucleic acids, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzamide: Lacks the isoindolinone moiety, resulting in different biological activity.

    N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Lacks the dimethoxy groups, affecting its reactivity and applications.

Uniqueness

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both dimethoxy groups and the isoindolinone moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Biological Activity

Overview

2,4-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with dimethoxy substitutions and an isoindolinone moiety, which are believed to contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dimethoxybenzoic acid and 2-methyl-1,3-dioxoisoindoline-5-amine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways. The isoindolinone moiety can interact with proteins and nucleic acids, thereby modulating their functions and leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by interacting with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and p-RB .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10.5Induces apoptosis via CDK modulation
HCC (Liver)15.2Inhibits tumor growth through protein interaction
A549 (Lung)12.8Alters signaling pathways associated with proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

Table 2: Anti-inflammatory Activity Data

ModelDose (mg/kg)Effect
Carrageenan-induced paw edema20Reduced swelling by 40%
LPS-induced lung inflammation10Decreased cytokine levels significantly

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Study : In a model of acute lung injury induced by LPS in mice, administration of the compound significantly reduced inflammatory markers and improved lung function compared to control groups .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other benzamides:

Table 3: Comparison of Biological Activities

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamideModerateLow
2,4-DimethoxybenzamideLowModerate

Properties

IUPAC Name

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-14(12)18(20)23)19-16(21)13-7-5-11(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKABHXKWOPAOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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